CES2 Inhibitory Potency: Direct Head-to-Head Comparison with Co-Assayed Benzimidazole-Benzothiazole Congener BDBM50154561
In the same human liver microsome assay (ChEMBL_1561176), 1334370-67-0 (BDBM50154558) exhibits a CES2 IC50 of 3,420 nM, which is approximately 171-fold less potent than the closely related benzimidazole-benzothiazole analog BDBM50154561 (CHEMBL3774603; IC50 = 20 nM) [1]. This quantitative gap positions 1334370-67-0 as a moderate-potency control compound useful for establishing concentration-response baselines in CES2 inhibition screening cascades, whereas BDBM50154561 serves as a high-potency reference inhibitor in the same scaffold family [1].
| Evidence Dimension | CES2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3,420 nM (3.42 µM) |
| Comparator Or Baseline | BDBM50154561 (CHEMBL3774603): IC50 = 20 nM (0.02 µM) |
| Quantified Difference | 171-fold less potent than comparator |
| Conditions | Inhibition of CES2 (cocaine esterase) in human liver microsomes, fluorescein diacetate substrate, 10 min preincubation, 30 min measurement, LC-UV analysis (ChEMBL_1561176 / CHEMBL3777369) |
Why This Matters
This direct comparison establishes the quantitative potency window within the same benzimidazole-azetidine-benzothiazole scaffold family, enabling informed selection of 1334370-67-0 as a well-characterized moderate-affinity tool for CES2 dose-response calibration.
- [1] BindingDB Entry 50047214. ChEMBL_1561176 (CHEMBL3777369)—CES2 Inhibition. Ligand data for BDBM50154558 (IC50: 3,420 nM) and BDBM50154561 (IC50: 20 nM). Curated by Dalian Institute of Chemical Physics / ChEMBL. Accessed 2026. View Source
